molecular formula C13H14N2 B1308453 N1-Benzylbenzene-1,4-diamine CAS No. 17272-83-2

N1-Benzylbenzene-1,4-diamine

Cat. No. B1308453
CAS RN: 17272-83-2
M. Wt: 198.26 g/mol
InChI Key: HLFCOTXLSHLIBK-UHFFFAOYSA-N
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Description

N1-Benzylbenzene-1,4-diamine is a chemical compound that serves as a building block in the synthesis of various complex molecules. It is characterized by a benzene ring substituted with amine groups and a benzyl group, which can be further modified to create a wide range of derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of this compound derivatives is a key area of interest. For instance, N,N'-bisbenzylidenebenzene-1,4-diamine derivatives have been synthesized as inhibitors for human sirtuin type 2 (SIRT2), with the design of these compounds based on molecular modeling and virtual screening . Another example is the preparation of N1,N1,N4,N4-Tetrakis(dibenzylphosphino)benzene-1,4-diamine, which was achieved by reacting a precursor with benzylmagnesium chloride, leading to various transition metal complexes .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their function. For example, the intramolecular hydrogen bonding in N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine contributes to a coplanar structure that enhances fluorescence emission in the aggregated state . Similarly, the structure of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been fully characterized, which is essential for understanding its reactivity and potential applications .

Chemical Reactions Analysis

The reactivity of this compound derivatives is diverse, as evidenced by the synthesis of a tetraethylene pentamine-diamine derivative through a classical Schiff-base reaction . These reactions often lead to compounds with significant biological activity or materials with unique properties, such as enhanced thermal stability or solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are determined by their molecular structure. For instance, the AIEE characteristics of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine are influenced by the molecule's ability to form a large plane conjugated structure, which is significant for potential applications in fluorescence sensing . Polyamide-imides derived from related diamines exhibit excellent thermal stability and solubility, which are important for their use in high-performance materials .

Scientific Research Applications

Anti-inflammatory Applications

N1-Benzyl-4-methylbenzene-1,2-diamine (BMD), a novel synthetic compound, has been identified for its suppressive effect on the nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, indicating its potential as a therapeutic agent in nitric oxide-associated inflammatory diseases (Shin et al., 2005).

Corrosion Inhibition

Novel bis Schiff’s bases, including derivatives of N1-Benzylbenzene-1,4-diamine, have demonstrated significant corrosion inhibiting properties for mild steel in acidic environments. These compounds act as mixed-type inhibitors, providing a protective layer on metal surfaces through adsorption, which aligns with the Langmuir adsorption isotherm (Singh & Quraishi, 2016).

Material Science

In material science, derivatives of this compound have been utilized in the synthesis of organosoluble and thermally stable polyimides. These polyimides, developed from novel diamine monomers, exhibit potential as hole transporting materials in organic light-emitting diodes (OLEDs) due to their favorable optical, fluorescence, and electrochemical properties (Iqbal et al., 2016).

Optoelectronic Properties

Further research into triaryl-1,4-diamine-based polysquaraines, derived from N1,N4-didodecyl-N1,N4-diphenylbenzene-1,4-diamine, has revealed their suitability as materials for OLED devices, showing promising white emission and broad fluorescence. This underscores the role of this compound derivatives in advancing optoelectronic device technologies (Garbay et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .

Mode of Action

For instance, non-depolarizing NMBDs antagonize the action of acetylcholine in a competitive manner at the postsynaptic nicotinic receptor .

Biochemical Pathways

It is known that polyamines, which are structurally similar to n1-benzylbenzene-1,4-diamine, can regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .

Pharmacokinetics

It is known that the compound is a white crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may have significant effects on cellular processes such as ion transport, calcium dynamics, and protein kinase activity .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study on benzene-1,4-diamine (a structurally similar compound) found that the conductance of the single molecule junction decreased upon a change in the environment from tetraglyme, to mesitylene, to water, and finally to N2 gas . This suggests that the environment can significantly influence the electrical properties of such compounds.

properties

IUPAC Name

4-N-benzylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFCOTXLSHLIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401284
Record name N-BENZYLBENZENE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17272-83-2
Record name N-BENZYLBENZENE-1,4-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (218 μL, 2.0 mmol), 4-iodoaniline (219 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) at 90° C. Column chromatography using a solvent gradient (hexane/ethyl acetate=2/1 to 1/1, Rf=0.2) afforded 4-(N-benzyl)aminoaniline (101 mg, 51% isolated yield) as brown solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Araki, T.; Tsukube, H. J. Polym. Sci., Polym. Lett. Ed. 1979, 17, 501-505.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
218 μL
Type
reactant
Reaction Step Two
Quantity
219 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

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